molecular formula C12H15N3 B1484152 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine CAS No. 2098038-97-0

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine

Cat. No.: B1484152
CAS No.: 2098038-97-0
M. Wt: 201.27 g/mol
InChI Key: BXBDTRMSTRSMFX-UHFFFAOYSA-N
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Description

6-{Bicyclo[221]hept-5-en-2-yl}-2-methylpyrimidin-4-amine is a complex organic compound featuring a bicyclic structure fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane framework can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Pyrimidine Ring: The bicyclic compound is then subjected to a series of reactions to introduce the pyrimidine ring. This may involve the use of reagents such as formamidine acetate and methyl iodide under controlled conditions.

    Final Assembly: The final step involves the coupling of the bicyclic structure with the pyrimidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-amino position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-ol
  • 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-thiol
  • 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-carboxylic acid

Uniqueness

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine is unique due to its specific combination of a bicyclic structure with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-14-11(6-12(13)15-7)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDTRMSTRSMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine
Reactant of Route 6
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine

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